molecular formula C9H10N4O4S B1458986 Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate CAS No. 1395493-33-0

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate

Cat. No.: B1458986
CAS No.: 1395493-33-0
M. Wt: 270.27 g/mol
InChI Key: GHPOKHBQTJQLBX-UHFFFAOYSA-N
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Description

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate is a chemical compound with the molecular formula C9H10N4O4S and a molecular weight of 270.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate typically involves the reaction of 5-nitro-2-aminopyridine with ethyl isothiocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, aryl halides, and appropriate bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: Formation of Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamate.

    Substitution: Formation of various alkyl or aryl derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate can be compared with other similar compounds, such as:

    Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamate: This compound is a reduced form of this compound and exhibits different chemical and biological properties.

    Mthis compound: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.

Properties

IUPAC Name

ethyl N-[(5-nitropyridin-2-yl)carbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4S/c1-2-17-9(14)12-8(18)11-7-4-3-6(5-10-7)13(15)16/h3-5H,2H2,1H3,(H2,10,11,12,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPOKHBQTJQLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148037
Record name Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-33-0
Record name Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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